molecular formula C25H42 B12780744 2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene CAS No. 7431-92-7

2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene

Cat. No.: B12780744
CAS No.: 7431-92-7
M. Wt: 342.6 g/mol
InChI Key: IMXDCJPVYKXJPD-FMOJUEAUSA-N
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Description

2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene . This compound is characterized by its molecular formula C25H42 and a molecular weight of 342.601 . It is an achiral molecule with no defined stereocenters and four E/Z centers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene typically involves the use of organic synthesis techniques. The process may include the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often alkenes or alkynes.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as chromatography to ensure the removal of any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .

Scientific Research Applications

2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,6,10,14-tetramethyl-2,6,10,14-hexadecatetraene
  • 2,6,10,14,18-hexamethyl-2,6,10,14,18-docosapentaene

Uniqueness

2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

7431-92-7

Molecular Formula

C25H42

Molecular Weight

342.6 g/mol

IUPAC Name

(6E,10E,14E,18E)-2,6,10,14,18-pentamethylicosa-2,6,10,14,18-pentaene

InChI

InChI=1S/C25H42/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h8,13,16-17,20H,9-12,14-15,18-19H2,1-7H3/b22-8+,23-17+,24-16+,25-20+

InChI Key

IMXDCJPVYKXJPD-FMOJUEAUSA-N

Isomeric SMILES

C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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